molecular formula C20H18Br2N2O4S2 B2995769 N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide CAS No. 88617-67-8

N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B2995769
CAS No.: 88617-67-8
M. Wt: 574.3
InChI Key: HQTDELJACHUANE-UHFFFAOYSA-N
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Description

N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide (CAS: 88617-67-8) is a brominated aromatic disulfonamide with the molecular formula C₂₀H₁₈Br₂N₂O₄S₂ and a molecular weight of 574.31 g/mol . Structurally, it features a central dibrominated benzene ring substituted with two 4-methylbenzenesulfonamide groups at the 1,2-positions (ortho configuration). This arrangement confers unique electronic and steric properties due to the electron-withdrawing bromine atoms and the bulky sulfonamide substituents. Synonyms for this compound include N,N'-(4,5-dibromo-1,2-phenylene)bis(4-methylbenzenesulfonamide), reflecting its bis-sulfonamide nature .

Properties

IUPAC Name

N-[4,5-dibromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Br2N2O4S2/c1-13-3-7-15(8-4-13)29(25,26)23-19-11-17(21)18(22)12-20(19)24-30(27,28)16-9-5-14(2)6-10-16/h3-12,23-24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTDELJACHUANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2NS(=O)(=O)C3=CC=C(C=C3)C)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Br2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide is a synthetic compound with potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies to provide a comprehensive understanding of its implications in pharmacology and medicinal chemistry.

  • Molecular Formula : C20_{20}H18_{18}Br2_2N2_2O4_4S2_2
  • Molecular Weight : 574.31 g/mol
  • CAS Number : 88617-67-8
  • LogP : 7.73760 (indicating high lipophilicity)
PropertyValue
Molecular FormulaC20_{20}H18_{18}Br2_2N2_2O4_4S2_2
Molecular Weight574.31 g/mol
LogP7.73760

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its anti-cancer properties and enzyme inhibition.

Anticancer Activity

  • Inhibition of Enzymes : The compound has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition could lead to reduced tumor growth, particularly in cancers resistant to traditional therapies like methotrexate .
  • Cell Growth Inhibition : Studies have indicated that derivatives of similar sulfonamide compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells .
  • Mechanism of Action : The mechanism involves the downregulation of DHFR through the reduction of NADPH levels, which destabilizes the enzyme and inhibits cell growth .

Case Studies

A notable study evaluated the compound's efficacy against human T-cell lymphoblastic leukemia cells (CCRF-CEM). The results demonstrated that cells resistant to methotrexate were more susceptible to the effects of this compound, suggesting a unique mechanism that bypasses traditional resistance pathways .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparison with other benzamide derivatives is useful:

Compound NameBiological ActivityMechanism of Action
Benzamide RibosideInhibits IMPDH; reduces cell growthMetabolite BAD inhibits DHFR
N-(4-Methylphenyl) BenzamideModerate cytotoxicity against cancer cellsVarious pathways including enzyme inhibition
N-(4,5-Dibromo CompoundPotential DHFR inhibitor; high lipophilicityDownregulates NADPH levels

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Notable Spectral Features
Target Compound C₂₀H₁₈Br₂N₂O₄S₂ 574.31 Dibromo, dual 4-methylsulfonamide Not reported Expected Br isotopic patterns in MS; NH stretches (~3089 cm⁻¹) and S=O peaks (~1332, 1160 cm⁻¹) in IR
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide C₁₅H₁₅NO₃S 289.35 Acetyl, single 4-methylsulfonamide Not reported Acetyl C=O IR ~1700 cm⁻¹; sulfonamide S=O peaks
Disulfonamide 5a C₃₂H₂₉N₃O₄S₂ 645 (observed via MS) Pyridyl, dual 4-methylsulfonamide 223–225 ¹H NMR: δ 2.26 (CH₃), aromatic m 7.1–8.5 ppm, NH at 10.4–10.6 ppm

Key Observations:

Substituent Effects: The target compound’s dibromo groups increase molecular weight by ~285 g/mol compared to the non-brominated N-(4-acetylphenyl)-4-methylbenzenesulfonamide . Bromine’s electron-withdrawing nature likely reduces electron density on the aromatic ring, enhancing electrophilicity and altering reactivity in cross-coupling or substitution reactions.

Spectral Features :

  • The target’s IR spectrum is expected to show sulfonamide S=O stretches (~1332, 1160 cm⁻¹) similar to 5a , but bromine’s mass effect would dominate its MS profile (distinct M+ and M+2 peaks for ⁷⁹Br/⁸¹Br isotopes) .
  • In N-(4-acetylphenyl)-4-methylbenzenesulfonamide , the acetyl group’s C=O stretch (~1700 cm⁻¹) distinguishes it from brominated analogs .

Reactivity Insights:

  • The target compound ’s bromine atoms may enable further functionalization (e.g., Pd-catalyzed cross-coupling), whereas N-(4-acetylphenyl)-4-methylbenzenesulfonamide ’s acetyl group is prone to nucleophilic attack or reduction .
  • Disulfonamide 5a ’s pyridyl moiety allows coordination to metal catalysts, a feature absent in the target compound .

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Answer:
Optimization involves:

  • Solvent selection : Use tetrahydrofuran (THF) for sulfonylation reactions, as it enhances solubility of intermediates .
  • Reaction conditions : Employ Na₂CO₃ in aqueous solution to maintain pH during sulfonamide bond formation, preventing side reactions .
  • Bromination : Introduce bromine via controlled addition of bromine or N-bromosuccinimide (NBS) in ethanol at 60–80°C, ensuring regioselectivity at the 4,5-positions .
  • Purification : Use silica gel chromatography with n-hexane/ethyl acetate gradients to isolate the final product, followed by recrystallization from n-hexane/CCl₄ for X-ray-quality crystals .

Basic: What spectroscopic and crystallographic methods confirm the molecular structure?

Answer:

  • X-ray crystallography : Resolve the 3D structure, including bond angles (e.g., S1–N1–C2 = 115.5°) and hydrogen-bonding networks (C–H⋯O interactions) .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to verify bromine-induced deshielding in aromatic protons and sulfonamide group integration .
  • IR spectroscopy : Confirm sulfonamide S=O stretches (~1300–1150 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

Answer:

  • Isotopic substitution : Compare 1H^1H-NMR of non-deuterated vs. deuterated analogs to identify exchangeable protons (e.g., NH groups).
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions caused by bromine’s anisotropic effects .
  • Computational modeling : Use density functional theory (DFT) to simulate spectra and cross-validate experimental data .

Advanced: What role do bromine substituents play in modulating reactivity or bioactivity?

Answer:

  • Electronic effects : Bromine’s electron-withdrawing nature increases electrophilicity at the sulfonamide nitrogen, enhancing hydrogen-bonding capacity with biological targets .
  • Steric effects : Bulky 4,5-dibromo groups may restrict rotation around the C–N bond, influencing conformational stability in enzyme-binding pockets .
  • Comparative studies : Synthesize non-brominated analogs to evaluate bromine’s impact on inhibition constants (e.g., in serine protease assays) .

Advanced: How to design a crystallographic study to analyze weak intermolecular interactions?

Answer:

  • Data collection : Use low-temperature (100 K) X-ray diffraction to minimize thermal motion artifacts .
  • Hydrogen-bond analysis : Map C–H⋯O interactions using Mercury software, with distance criteria (2.5–3.2 Å) and angle thresholds (>120°) .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., O⋯H vs. Br⋯H contacts) to understand packing forces .

Advanced: How can QSAR/docking studies predict this compound’s biological activity?

Answer:

  • Descriptor selection : Use LogP, polar surface area (PSA), and H-bond donor/acceptor counts to build QSAR models .
  • Molecular docking : Dock the compound into serine protease active sites (e.g., trypsin) using AutoDock Vina, focusing on sulfonamide–arginine interactions .
  • Validation : Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: What safety protocols are critical during synthesis?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of (4-methylphenyl)methanesulfonyl chloride vapors, which are irritants .
  • Personal protective equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact with brominating agents .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: How to address low solubility in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) to dissolve the compound, ensuring compatibility with assay buffers .
  • Prodrug design : Synthesize acetate or methyl ester derivatives (e.g., as in ) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

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